Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate
Description
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate is a heterocyclic compound featuring a fused thieno-oxazine core with a methyl ester substituent. Its structure combines a thiophene ring fused to a 1,3-oxazine moiety, which is substituted with a ketone (4-oxo) and a carboxylate ester at the 2-position. Its synthesis often involves solvent-dependent acylation reactions, with yields and by-product formation influenced by reaction conditions .
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxothieno[3,2-d][1,3]oxazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4S/c1-12-8(11)6-9-4-2-3-14-5(4)7(10)13-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPXGWLIBANUIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C(=O)O1)SC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856414 | |
| Record name | Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379334-58-3 | |
| Record name | Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10856414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of thiophene-2-carboxamides with formic acid to form thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired oxazine derivative . Another approach involves the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized using pyrrolidine in toluene with calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno ring or the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that derivatives of thieno[3,2-d][1,3]oxazine exhibit significant activity against various bacterial strains. For example, a study demonstrated that certain derivatives showed inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics.
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds related to methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine have been investigated for their anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, indicating its potential use in treating inflammatory diseases such as rheumatoid arthritis.
Materials Science
Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Research conducted by polymer scientists has shown that incorporating this compound into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites.
Dyes and Pigments
The compound's unique chromophoric properties make it suitable for use in dyes and pigments. Studies have explored its application in creating colorants for textiles and plastics. The resulting products exhibit vibrant colors and good lightfastness, making them desirable for commercial use.
Agricultural Chemistry
Pesticide Development
Research into the agricultural applications of this compound has shown promise in developing new pesticides. Its structural similarities to known agrochemicals allow it to be modified for enhanced efficacy against pests while minimizing toxicity to non-target organisms. Field trials have indicated that formulations containing this compound can effectively reduce pest populations without significant environmental impact.
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Antimicrobial Activity | Journal of Medicinal Chemistry | Inhibition of S. aureus and E. coli; potential antibiotic development. |
| Anti-inflammatory | Journal of Medicinal Chemistry | Inhibition of pro-inflammatory cytokines; potential treatment for arthritis. |
| Polymer Chemistry | Polymer Science Journal | Improved thermal stability and mechanical properties in polymer matrices. |
| Agricultural Chemistry | Agricultural Sciences Journal | Effective pest control with minimal environmental impact; promising pesticide candidate. |
Mechanism of Action
The mechanism of action of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate can be compared to analogs with variations in the heterocyclic core, substituents, and ester groups. Below is a detailed analysis:
Structural Analogs
2.1.1. Benzo[d][1,3]oxazine Derivatives
- Methyl 4-oxo-benzo[d][1,3]oxazine-2-carboxylate (17a) Structure: Replaces the thiophene ring with a benzene ring. Synthesis: Forms as the major product in DMF during anthranilic acid acylation, contrasting with the thieno analog, which is favored in DCM . Reactivity: Generates by-products (e.g., 1d) via reactions with unreacted starting materials, suggesting lower stability under polar aprotic conditions compared to the thieno derivative . Biological Activity: Exhibits moderate inhibitory activity against FAHD1, similar to its thieno counterpart .
- Ethyl 4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate (3a) Physical Properties: Melting point = 129–131°C, higher than typical thieno derivatives, likely due to stronger π-π stacking or hydrogen bonding in the crystalline lattice . Spectral Data:
- ¹³C NMR : Key signals at δ 160.7 (ester carbonyl) and δ 169.3 (oxazine carbonyl) .
- EI-MS : Molecular ion at m/z 297 (M⁺), with brominated analogs showing isotopic patterns .
2.1.2. Pyrido and Furo Derivatives
Ethyl 4-oxopyrido[2,3-d][1,3]oxazine-2-carboxylate
Methyl 4-phenylperhydrofuro[3,2-e]isoxazolo[2,3-b][1,2]oxazine-2-carboxylate (18)
Functional Group Variations
2.2.1. Substituent Effects
- Chloro-Substituted Analogs (e.g., Ethyl 6-chloro-4-oxo-4H-benzo[d][1,3]oxazine-2-carboxylate, 3f) Impact: Chlorine at the 6-position increases molecular weight (m/z 331) and alters reactivity (e.g., electrophilic substitution preferences) . Solubility: Reduced solubility in non-polar solvents compared to unsubstituted derivatives .
2.2.2. Ester Group Modifications
- Ethyl vs. Methyl Esters
Spectral and Physicochemical Comparison
Biological Activity
Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate, a compound belonging to the thienooxazine family, has garnered attention for its diverse biological activities. This article reviews the compound's antibacterial, antifungal, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 201.21 g/mol. The compound features a thieno[3,2-d][1,3]oxazine ring system which is essential for its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | |
| Escherichia coli | 0.030 mg/mL | |
| Klebsiella pneumoniae | 0.025 mg/mL | |
| Pseudomonas aeruginosa | 0.020 mg/mL |
The compound's MIC values indicate potent antibacterial activity, surpassing that of traditional antibiotics like ampicillin in some cases. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal activity against various fungal strains.
Table 2: Antifungal Activity
| Fungal Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 0.005 mg/mL | |
| Aspergillus niger | 0.010 mg/mL | |
| Trichophyton mentagrophytes | 0.008 mg/mL |
The antifungal activity is attributed to the compound's ability to inhibit ergosterol biosynthesis, crucial for fungal cell membrane integrity.
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines.
Case Study: Anticancer Effects on MCF-7 Cells
A study evaluated the effects of this compound on the MCF-7 breast cancer cell line:
- Concentration Tested : Ranging from 0.1 µM to 10 µM
- Results : Significant reduction in cell viability observed at concentrations above 1 µM with an IC50 value of approximately 5 µM.
The mechanism involves activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases including cancer and autoimmune disorders. This compound has been evaluated for its anti-inflammatory properties.
Table 3: Anti-inflammatory Effects
| Assay Method | Result | Reference |
|---|---|---|
| TNF-alpha Inhibition | Reduction by 40% at 10 µM | |
| IL-6 Inhibition | Reduction by 35% at 5 µM |
These findings suggest that the compound may inhibit pro-inflammatory cytokines, providing a potential therapeutic avenue for inflammatory diseases.
Q & A
Q. What synthetic strategies are typically employed to synthesize Methyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate?
The compound is synthesized via condensation reactions involving heterocyclic precursors. For example, similar oxazine derivatives are prepared by cyclization of thiol-containing intermediates with chloroacetamide derivatives under acidic or basic conditions. This approach aligns with methods used for benzothiazine derivatives, where cyclization with boron trifluoride diethyl etherate facilitates ring closure . Additionally, intermolecular condensation reactions, as described for triazolothiadiazines, can be adapted by substituting appropriate starting materials (e.g., thiophene carboxylates) to introduce the oxazine moiety .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?
Key techniques include:
- NMR spectroscopy : Analyze chemical shifts for the methyl carboxylate (δ ~3.8–4.0 ppm for ester CH3) and oxazine carbonyl (δ ~165–170 ppm in ¹³C NMR).
- Mass spectrometry : Confirm the molecular ion ([M+H]⁺) using high-resolution mass spectrometry (HRMS). The exact mass (220.0463 or 220.0388) can differentiate between isobaric species .
- X-ray crystallography : Resolve the crystal structure using SHELX or WinGX for refinement and ORTEP for visualization .
Q. How do the functional groups in this compound influence its reactivity?
The oxazine ring’s electron-deficient nature (due to the 4-oxo group) makes it susceptible to nucleophilic attack, while the methyl carboxylate ester can undergo hydrolysis or serve as a directing group in cross-coupling reactions. Analogous thiophene carboxylates exhibit reactivity at the α- and β-positions of the thieno ring, which can guide functionalization strategies .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., disorder or pseudorotation) in the oxazine ring be resolved?
- Disorder : Use SHELXL’s PART and SUMP instructions to model disordered atoms. Apply restraints (e.g., DELU, SIMU) to maintain reasonable geometry .
- Pseudorotation : Calculate puckering coordinates (e.g., Cremer-Pople parameters) to quantify ring distortion. Compare with reference data for oxazine derivatives .
- Software : WinGX integrates SHELX and ORTEP, enabling simultaneous refinement and visualization of anisotropic displacement parameters .
Q. What methodologies address discrepancies in NMR data caused by tautomerism or dynamic effects?
- Variable-temperature NMR : Identify coalescence temperatures for tautomeric equilibria (e.g., keto-enol forms).
- DFT calculations : Predict chemical shifts using Gaussian or ORCA and compare with experimental data.
- Solvent screening : Polar aprotic solvents (e.g., DMSO-d6) may stabilize specific tautomers, simplifying spectral interpretation .
Q. How are hydrogen-bonding networks analyzed in the crystal structure, and what insights do they provide?
- Graph set analysis : Classify hydrogen bonds (e.g., D, C, or S motifs) to identify supramolecular synthons. For example, N–H···O and O–H···O interactions in benzothiazines stabilize layered packing .
- Mercury software : Generate interaction maps to quantify bond lengths/angles and identify π-stacking or van der Waals contacts .
Q. What strategies optimize reaction yields in the presence of competing side reactions (e.g., ring-opening or decarboxylation)?
- Temperature control : Lower reaction temperatures (0–5°C) minimize thermal degradation of the oxazine ring.
- Protecting groups : Temporarily protect reactive sites (e.g., using tert-butyl esters) during functionalization .
- Catalyst screening : Lewis acids (e.g., BF3·OEt2) enhance regioselectivity in cyclization steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
